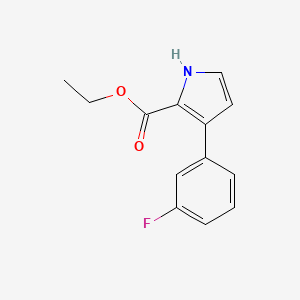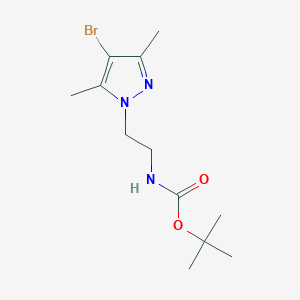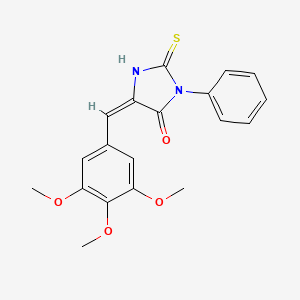
(5E)-3-phenyl-2-sulfanyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-2-MERCAPTO-3-PHENYL-5-(3,4,5-TRIMETHOXY-BENZYLIDENE)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-MERCAPTO-3-PHENYL-5-(3,4,5-TRIMETHOXY-BENZYLIDENE)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-mercapto-3-phenyl-4,5-dihydro-1H-imidazole-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete condensation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit interesting catalytic properties.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as sensors and biosensors.
Mecanismo De Acción
The mechanism by which (5E)-2-MERCAPTO-3-PHENYL-5-(3,4,5-TRIMETHOXY-BENZYLIDENE)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE exerts its effects is complex and involves multiple molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects.
Pathways Involved: The compound may affect signaling pathways related to oxidative stress, apoptosis, and inflammation. By modulating these pathways, it can exert antimicrobial, anticancer, and anti-inflammatory effects.
Comparación Con Compuestos Similares
(E)-2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINECARBOTHIOAMIDE: This compound shares structural similarities and has been studied for its antibacterial properties
(5E)-3-(2,4-DIMETHOXYPHENYL)-2-THIOXO-5-(3,4,5-TRIMETHOXYBENZYLIDENE)-1,3-THIAZOLIDIN-4-ONE:
Uniqueness: (5E)-2-MERCAPTO-3-PHENYL-5-(3,4,5-TRIMETHOXY-BENZYLIDENE)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to form stable complexes with transition metals and its potential as a multifunctional agent in various scientific fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C19H18N2O4S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(5E)-3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-10-12(11-16(24-2)17(15)25-3)9-14-18(22)21(19(26)20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,26)/b14-9+ |
Clave InChI |
IKBCLWVXQXCPCB-NTEUORMPSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


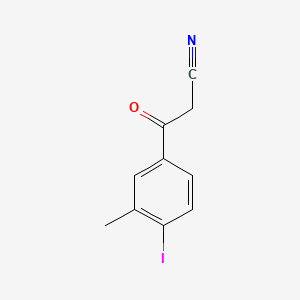

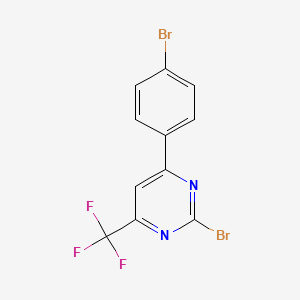
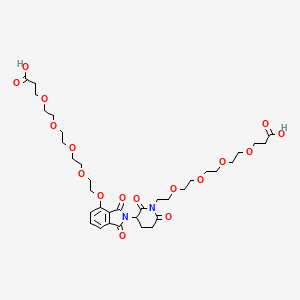
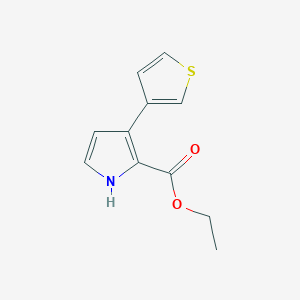
![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)
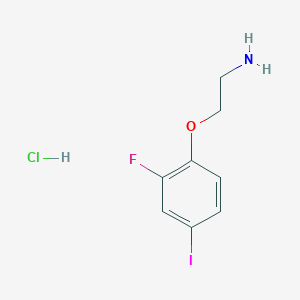
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
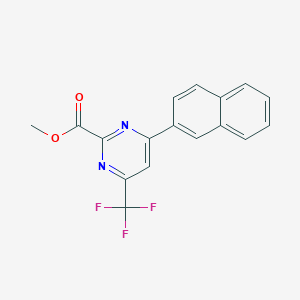
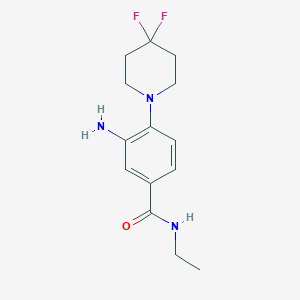
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
